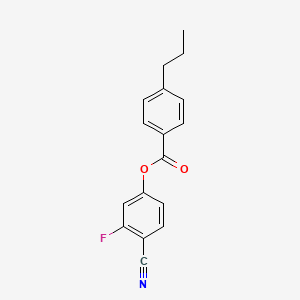

4-Cyano-3-fluorophenyl 4-propylbenzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-cyano-3-fluorophenyl) 4-propylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FNO2/c1-2-3-12-4-6-13(7-5-12)17(20)21-15-9-8-14(11-19)16(18)10-15/h4-10H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDPCRVRASQOZBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C(=O)OC2=CC(=C(C=C2)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70343496 | |

| Record name | 4-Cyano-3-fluorophenyl 4-propylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70343496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86776-51-4 | |

| Record name | Benzoic acid, 4-propyl-, 4-cyano-3-fluorophenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86776-51-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Cyano-3-fluorophenyl 4-propylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70343496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 4-propyl-, 4-cyano-3-fluorophenyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.548 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Cyano-3-fluorophenyl 4-propylbenzoate chemical structure and properties

An In-Depth Technical Guide to 4-Cyano-3-fluorophenyl 4-propylbenzoate

Abstract

This technical guide provides a comprehensive overview of this compound, a specialized organic molecule of significant interest in materials science and synthetic chemistry. Characterized by its unique molecular architecture, which includes a fluorinated cyanophenyl head group and a propylbenzoate tail, this compound is a critical component in the formulation of advanced liquid crystal mixtures. Its distinct combination of a rigid core, flexible tail, and strong dipole moment imparts desirable properties for high-performance displays. Furthermore, it serves as a versatile building block for the synthesis of complex pharmaceuticals and agrochemicals. This document details its chemical structure, physicochemical properties, a validated synthesis protocol, its core applications with an emphasis on structure-property relationships, and essential safety and handling information for laboratory and industrial settings.

Molecular Identity and Structure

Chemical Structure

This compound is an aromatic ester. The molecule consists of a 4-propylbenzoic acid moiety esterified with a 4-cyano-3-fluorophenol. This arrangement results in a rod-like (calamitic) molecular geometry, which is a fundamental prerequisite for the formation of liquid crystalline phases.

SMILES: CCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2F)C#N[1]

Nomenclature and Identifiers

The compound is identified by several names and registry numbers, crucial for unambiguous sourcing and regulatory compliance.

| Identifier | Value |

| IUPAC Name | (4-cyano-3-fluorophenyl) 4-propylbenzoate[2] |

| Synonyms | 4-Propylbenzoic Acid 4-Cyano-3-fluorophenyl Ester[3] |

| CAS Number | 86776-51-4[2][3][4] |

| Molecular Formula | C₁₇H₁₄FNO₂[1][2][3] |

| Molecular Weight | 283.30 g/mol [2][3][4] |

| EC Number | 617-917-2[2] |

| MDL Number | MFCD06797522[3][4] |

Structural Rationale and Significance

The utility of this molecule is derived directly from the specific roles of its constituent functional groups. Understanding this relationship is key to its application.

-

Benzoate Core: The two phenyl rings connected by the ester linkage form a rigid, planar core. This rigidity is essential for the molecular anisotropy that drives the formation of ordered, yet fluid, liquid crystal phases.

-

Terminal Cyano Group (-C≡N): This group possesses a large dipole moment. In a bulk material, these dipoles create strong intermolecular interactions that promote the parallel alignment required for the nematic phase and allow for rapid switching in the presence of an external electric field—the fundamental principle of LCD operation.[5]

-

Lateral Fluoro Group (-F): The substitution of a fluorine atom ortho to the cyano group is a critical design choice. It modifies the molecule's electronic properties, influencing key liquid crystal parameters such as dielectric anisotropy, viscosity, and clearing point. This fine-tuning is essential for formulating mixtures that meet the specific performance targets of a display device.

-

Alkyl Tail (-CH₂CH₂CH₃): The flexible 4-propyl tail disrupts perfect crystalline packing. This disruption lowers the melting point and helps to establish a broad, stable liquid crystalline temperature range (mesophase), which is crucial for devices operating under varying ambient conditions.[5]

Physicochemical and Spectroscopic Properties

Physical Properties

The macroscopic properties of the compound are consistent with its intended use as a component in stable chemical formulations.

| Property | Value | Source(s) |

| Appearance | White to almost white powder or crystalline solid | [3] |

| Melting Point | 69.0 to 73.0 °C | [3] |

| Purity | ≥98.0% (by Gas Chromatography) | [3][4] |

| Storage | Recommended to be stored at room temperature | [3] |

Spectroscopic Profile

Structural elucidation and quality control rely on standard spectroscopic techniques. While raw spectra are lot-specific, the expected profile is as follows:

-

¹H NMR: The proton NMR spectrum will show distinct regions. Aromatic protons will appear in the downfield region (approx. 7.0-8.2 ppm). The aliphatic protons of the propyl group will appear upfield, with the α-methylene protons deshielded by the adjacent phenyl ring, the β-methylene protons further upfield, and the terminal methyl group appearing as a characteristic triplet.

-

¹³C NMR: The carbon spectrum will resolve all 17 unique carbon atoms.[2] Key resonances include the nitrile carbon (~115-120 ppm), the carbonyl carbon of the ester (~165 ppm), and multiple aromatic carbons, with their chemical shifts influenced by the fluorine and cyano substituents.[6]

-

FTIR: The infrared spectrum provides functional group confirmation. A strong, sharp absorption band characteristic of the C≡N stretch is expected around 2220-2240 cm⁻¹. A strong C=O stretch for the ester will be present around 1735-1750 cm⁻¹. C-F and C-O stretches will also be identifiable in the fingerprint region.

-

Mass Spectrometry: GC-MS analysis will show a molecular ion peak (M⁺) corresponding to the molecular weight of 283.3 m/z, confirming the compound's identity.[2]

Synthesis and Purification

Retrosynthetic Analysis

The most direct and industrially viable synthesis route involves the formation of the central ester bond. This is achieved through the coupling of two key precursors: 4-propylbenzoic acid and 4-cyano-3-fluorophenol. This disconnection is logical as both precursors are commercially available or can be synthesized through well-established methods.

Proposed Synthesis Protocol

This protocol describes a standard laboratory-scale synthesis using dicyclohexylcarbodiimide (DCC) as a coupling agent, a method known for its efficiency and mild reaction conditions.

Reagents and Materials:

-

4-Propylbenzoic acid (1.0 eq)

-

4-Cyano-3-fluorophenol (1.0 eq)

-

Dicyclohexylcarbodiimide (DCC, 1.1 eq)

-

4-Dimethylaminopyridine (DMAP, 0.1 eq)

-

Dichloromethane (DCM, anhydrous)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes/Ethyl Acetate solvent system

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add 4-propylbenzoic acid (1.0 eq), 4-cyano-3-fluorophenol (1.0 eq), and DMAP (0.1 eq).

-

Dissolution: Dissolve the solids in anhydrous dichloromethane (approx. 10 mL per gram of benzoic acid).

-

Initiation: Cool the solution to 0 °C in an ice bath. In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 15 minutes.

-

Causality Note: Adding the DCC solution slowly at 0 °C is crucial to control the exothermic reaction and minimize the formation of N-acylurea side products. DMAP acts as a catalyst to accelerate the esterification.

-

-

Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. The formation of a white precipitate (dicyclohexylurea, DCU) indicates the reaction is proceeding.

-

Workup - Filtration: Upon completion (monitored by TLC), filter the reaction mixture through a pad of Celite to remove the insoluble DCU precipitate. Wash the filter cake with a small amount of DCM.

-

Workup - Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with 1 M HCl (to remove any unreacted DMAP), saturated sodium bicarbonate solution (to remove unreacted benzoic acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid is purified by flash column chromatography on silica gel, typically using a hexanes/ethyl acetate gradient. This step is self-validating; fractions are collected and analyzed by TLC to isolate the pure product.

-

Final Product: Combine the pure fractions and remove the solvent in vacuo to yield this compound as a white solid. Confirm identity and purity using the spectroscopic methods outlined in Section 2.2.

Synthesis Workflow Diagram

Caption: Esterification workflow for the synthesis of the target compound.

Core Applications and Structure-Property Relationships

Application in Liquid Crystal Displays (LCDs)

The primary application for this compound is as a high-performance component in nematic liquid crystal mixtures.[7][8] It is rarely used alone but is instead a critical part of complex formulations designed to achieve specific operational parameters.[5] Its molecular structure directly translates into key performance metrics.

-

High Dielectric Anisotropy (Δε): The strong dipole of the cyano group, combined with the effects of the fluorine atom, leads to a high positive dielectric anisotropy. This is a measure of the difference in dielectric permittivity parallel and perpendicular to the molecular axis. A high Δε allows for a low threshold voltage (Vth), enabling low-power operation of the display.

-

Wide Nematic Range: The balance between the rigid core and the flexible propyl tail helps to create a material that maintains its nematic liquid crystal state over a broad temperature range, ensuring reliable device performance from cold to hot environments.[5]

-

Chemical and Photochemical Stability: The aromatic ester structure is robust, providing the long-term stability required for modern displays that must operate for thousands of hours without degradation.

Caption: Relationship between molecular structure and liquid crystal properties.

Intermediate in Advanced Synthesis

Beyond materials science, this compound is a valuable building block in organic synthesis.[3] Its defined structure with multiple functional groups allows it to be incorporated into larger, more complex molecules. It is utilized in research and development for:

-

Pharmaceuticals: As a key intermediate in the synthesis of novel therapeutic agents, particularly in the development of anti-cancer and anti-inflammatory drugs.[3]

-

Agrochemicals: The compound is used in the creation of advanced pesticides and herbicides, contributing to more effective crop protection solutions.[3]

-

Specialty Polymers: It can be incorporated into polymer backbones or used as an additive to formulate advanced materials with enhanced durability and resistance.[3]

Safety, Handling, and Storage

Hazard Identification

The compound is classified as hazardous. Adherence to safety protocols is mandatory.

| GHS Pictogram(s) | Hazard Statement(s) |

| H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.[2] H315: Causes skin irritation.[2] H319: Causes serious eye irritation.[2] |

Recommended Handling Procedures

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), chemical safety goggles or a face shield, and a lab coat.

-

Hygiene: Avoid breathing dust. Do not eat, drink, or smoke when using this product. Wash hands and skin thoroughly after handling.

-

In Case of Exposure:

-

Skin: Take off contaminated clothing. Wash with plenty of water. If skin irritation occurs, get medical advice.

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.

-

Ingestion/Inhalation: Call a POISON CENTER or doctor if you feel unwell.

-

Storage and Stability

-

Storage: Store in a tightly closed container in a dry, well-ventilated place at room temperature.[3]

-

Stability: The compound is stable under recommended storage conditions.

Conclusion

This compound is a highly engineered molecule whose value lies in the precise arrangement of its functional groups. Its primary role as a component in liquid crystal mixtures is well-established, where its structure directly contributes to the low-power, high-stability performance of modern displays. Concurrently, its utility as a versatile intermediate in the pharmaceutical and agrochemical industries underscores its broader importance in advanced chemical synthesis. Proper understanding of its properties, synthesis, and handling is essential for leveraging its full potential in both research and industrial applications.

References

-

This compound | C17H14FNO2 | CID 590093 . PubChem, National Center for Biotechnology Information. [Link]

-

This compound 86776-51-4 . Tokyo Chemical Industry (India) Pvt. Ltd. [Link]

-

Polymorphism and thermodynamic functions of liquid crystalline material 4-cyano-3-fluorophenyl 4-butylbenzoate . ResearchGate. [Link]

-

Propyl Benzoate | C10H12O2 | CID 16846 . PubChem, National Center for Biotechnology Information. [Link]

-

4-CYANO-3-FLUOROPHENYL TRANS-4-PENTYLCYCLOHEXANECARBOXYLATE . Polymer Dispersed Liquid Crystals. [Link]

- US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds.

-

The Spectra of Propyl Benzoate . AZoM. [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C17H14FNO2 | CID 590093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. labproinc.com [labproinc.com]

- 5. dakenchem.com [dakenchem.com]

- 6. azom.com [azom.com]

- 7. researchgate.net [researchgate.net]

- 8. canaanchem.com [canaanchem.com]

An In-Depth Technical Guide to the Physical Properties of 4-Cyano-3-fluorophenyl 4-propylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the core physical properties of the liquid crystal monomer, 4-Cyano-3-fluorophenyl 4-propylbenzoate. Intended for professionals in research and development, this document synthesizes key data with practical insights into the experimental methodologies used for its characterization.

Introduction: Unveiling a Key Liquid Crystal Building Block

This compound is a calamitic (rod-shaped) thermotropic liquid crystal, a class of materials that exhibit intermediate phases of matter between a crystalline solid and an isotropic liquid. Its molecular structure, featuring a rigid core composed of two phenyl rings, a polar cyano group, and a fluorine atom, imparts the significant dipole moment and anisotropy necessary for the formation of liquid crystalline phases. These characteristics make it a valuable component in the formulation of liquid crystal mixtures for a variety of electro-optical applications. This guide will delve into the specific physical attributes that define its behavior and performance.

Core Physicochemical Properties

A foundational understanding of this compound begins with its fundamental physicochemical characteristics. These properties are crucial for its synthesis, purification, and integration into broader material formulations.

| Property | Value | Source(s) |

| Molecular Formula | C₁₇H₁₄FNO₂ | [1][2] |

| Molecular Weight | 283.30 g/mol | [1][2] |

| CAS Number | 86776-51-4 | [1][2] |

| Appearance | White to almost white powder or crystal | [1] |

| Purity | ≥ 98.0% (by GC) | [1] |

| Melting Point | 69 - 73 °C | [1] |

The Liquid Crystalline Behavior: A Monotropic Nematic Phase

The most defining characteristic of this compound is its liquid crystalline nature. This compound exhibits a monotropic nematic phase, a fascinating and crucial aspect of its physical behavior.

A monotropic liquid crystal is one that displays a liquid crystalline phase only upon cooling from the isotropic liquid state. When heated from its solid crystalline form, it will directly melt into an isotropic liquid without passing through a liquid crystal phase. The liquid crystal phase is therefore metastable.

The phase transitions for this compound can be summarized as follows:

-

Heating: Crystalline Solid (Cr) → Isotropic Liquid (I) at 70 °C

-

Cooling: Isotropic Liquid (I) → Nematic Liquid Crystal (N) at 20 °C → Crystalline Solid (Cr)

This behavior is critical for researchers to understand, as the nematic phase is only accessible through a specific thermal pathway. The nematic phase itself is characterized by long-range orientational order of the molecules, but no long-range positional order, behaving like a liquid in terms of flow.

Experimental Characterization: Methodologies and Insights

The determination of the physical properties of liquid crystals like this compound requires specialized analytical techniques. This section details the standard methodologies and the rationale behind their application.

Thermal Analysis: Uncovering Phase Transitions

Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM) are the primary tools for identifying and characterizing the phase transitions of liquid crystals.

Differential Scanning Calorimetry (DSC)

-

Principle: DSC measures the difference in heat flow between the sample and a reference as a function of temperature. Phase transitions are detected as endothermic or exothermic peaks.

-

Protocol:

-

A small, precisely weighed sample (typically 1-5 mg) is hermetically sealed in an aluminum pan.

-

The sample is placed in the DSC furnace alongside an empty reference pan.

-

A temperature program is initiated, typically involving a heating and cooling cycle at a controlled rate (e.g., 10 °C/min).

-

The heat flow is recorded, and the onset and peak temperatures of any thermal events are analyzed to determine the phase transition temperatures. For monotropic liquid crystals, the nematic phase will only be observed during the cooling scan.

-

Polarized Optical Microscopy (POM)

-

Principle: POM utilizes polarized light to visualize the anisotropic nature of liquid crystal phases. The unique textures observed under cross-polarizers are characteristic of different mesophases.

-

Protocol:

-

A small amount of the sample is placed on a clean glass slide and covered with a coverslip.

-

The slide is placed on a hot stage, allowing for precise temperature control.

-

The sample is observed through a microscope equipped with crossed polarizers as it is heated and cooled.

-

Phase transitions are identified by distinct changes in the observed texture. The nematic phase typically exhibits a threaded or schlieren texture.

-

Sources

An In-depth Technical Guide to 4-Cyano-3-fluorophenyl 4-propylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Cyano-3-fluorophenyl 4-propylbenzoate, a versatile aromatic ester with significant applications in materials science and as a key building block in the synthesis of complex organic molecules. This document will delve into its chemical and physical properties, potential synthesis strategies, and its role in various research and development sectors, particularly in the pharmaceutical industry.

Core Molecular and Physical Properties

This compound, also known by its synonym 4-Propylbenzoic Acid 4-Cyano-3-fluorophenyl Ester, is a compound of interest due to the unique interplay of its functional groups.[1][2] The presence of a cyano group, a fluorine atom, and an ester linkage on a biphenyl-like core structure imparts specific electronic and steric characteristics that are highly valuable in chemical synthesis.

Molecular Attributes

A summary of the key molecular and physical data is presented below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₇H₁₄FNO₂ | [1][3][4][5] |

| Molecular Weight | 283.30 g/mol | [3][4][5][6] |

| CAS Number | 86776-51-4 | [1][3][4] |

| Appearance | White to almost white crystalline powder | [1][4][5] |

| Melting Point | 69 - 73 °C | [1][2] |

| Purity | Typically ≥98.0% (by GC) | [1][4] |

The structure of this compound features a propylbenzoate group ester-linked to a 4-cyano-3-fluorophenyl moiety. This arrangement is critical to its function as both a liquid crystal monomer and a synthetic intermediate.[3]

Structural Representation

The two-dimensional chemical structure of the molecule is depicted below, illustrating the connectivity of the atoms.

Caption: 2D structure of this compound.

Synthesis and Reactivity

This compound is typically synthesized through an esterification reaction. The causality behind this choice lies in the robust and well-understood nature of forming ester bonds, which allows for high yields and purity.

Proposed Synthesis Workflow

A common and logical synthetic route involves the reaction of 4-propylbenzoyl chloride with 4-cyano-3-fluorophenol. This method is favored for its efficiency and the commercial availability of the starting materials.

Caption: Proposed synthesis workflow for the target compound.

Experimental Protocol: Esterification

-

Acid Chloride Formation: 4-Propylbenzoic acid is reacted with an excess of a chlorinating agent, such as thionyl chloride (SOCl₂), often in an inert solvent. This converts the carboxylic acid into the more reactive acyl chloride. The reaction is typically performed under reflux to ensure completion.

-

Esterification: The resulting 4-propylbenzoyl chloride is then reacted with 4-cyano-3-fluorophenol in the presence of a base, such as pyridine. The base acts as a scavenger for the hydrochloric acid byproduct, driving the reaction to completion.

-

Work-up and Purification: The reaction mixture is typically washed with dilute acid, water, and brine to remove the base and any unreacted starting materials. The organic layer is then dried, and the solvent is removed under reduced pressure. The crude product is often purified by recrystallization to yield the final white crystalline solid.

This self-validating protocol ensures high purity, which can be confirmed by techniques such as Gas Chromatography (GC), as indicated by supplier data.[1][4]

Applications in Research and Development

The unique molecular architecture of this compound makes it a valuable compound in several high-technology fields.

Pharmaceutical Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents.[1] Its fluorinated and cyanated phenyl ring is a common motif in modern medicinal chemistry. The fluorine atom can enhance metabolic stability and binding affinity, while the cyano group can act as a hydrogen bond acceptor or be further transformed into other functional groups. It is particularly noted for its use in the development of anti-cancer and anti-inflammatory drugs.[1] The synthesis of various bioactive molecules, such as certain enzyme inhibitors and receptor modulators, often involves intermediates with similar structural features.[7][8]

Materials Science

As a fluorinated liquid crystal monomer, this compound is utilized in the formulation of advanced materials.[1][3] The rod-like shape of the molecule, combined with its polar cyano group, facilitates the formation of stable nematic phases, which are essential for liquid crystal displays (LCDs).[9] Its incorporation into polymer matrices can also enhance properties such as thermal stability, durability, and resistance to environmental factors.[1]

Agrochemicals and Organic Synthesis

The compound also finds application in the creation of agrochemicals, including pesticides and herbicides.[1] Furthermore, it serves as a versatile building block in broader organic synthesis, enabling the construction of complex molecular frameworks for various research and industrial applications.[1]

Safety and Handling

Standard laboratory safety precautions should be observed when handling this compound. This includes the use of personal protective equipment such as safety glasses, gloves, and a lab coat. The compound should be stored at room temperature in a tightly sealed container.[1]

References

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Chemical Suppliers. (n.d.). 4-Cyano-3-fluorophenyl 4-(trans-4-propylcyclohexyl)-benzoate. Retrieved from [Link]

-

PubChem. (n.d.). 4-Cyano-N-{(3s)-3-(4-Fluorophenyl)-3-[4-(Methylsulfonyl)phenyl]propyl}benzamide. Retrieved from [Link]

- Google Patents. (n.d.). CN113816874B - Process method for synthesizing 4-cyano-2-fluorobenzyl alcohol.

- Google Patents. (n.d.). US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 86776-51-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. This compound | C17H14FNO2 | CID 590093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. labproinc.com [labproinc.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. 86776-51-4 | (4-Cyano-3-fluorophenyl) 4-propylbenzoate - Moldb [moldb.com]

- 7. CN113816874B - Process method for synthesizing 4-cyano-2-fluorobenzyl alcohol - Google Patents [patents.google.com]

- 8. US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds - Google Patents [patents.google.com]

- 9. dakenchem.com [dakenchem.com]

Introduction: Strategic Importance of a Fluorinated Cyano-Ester

An In-depth Technical Guide to the Synthesis of 4-Cyano-3-fluorophenyl 4-propylbenzoate

This compound is a highly functionalized aromatic ester of significant interest in materials science and pharmaceutical development.[1] Its molecular architecture, featuring a propyl chain, a central ester linkage, and a terminally substituted fluorinated cyanophenol, imparts unique electronic and physical properties. These characteristics make it a valuable intermediate or final component in the synthesis of liquid crystals, specialty polymers, and potentially biologically active compounds.[1] The presence of the fluorine atom and the cyano group, in particular, can enhance thermal stability, tune dielectric anisotropy, and modulate intermolecular interactions, which are critical parameters in the design of advanced materials.

This guide provides a comprehensive overview of the viable synthetic pathways to this compound, designed for researchers and process chemists. It moves beyond a simple recitation of steps to explore the strategic decisions, mechanistic underpinnings, and practical considerations inherent in its synthesis. We will dissect the synthesis into its core components, evaluate alternative methodologies for the key esterification step, and provide detailed, actionable protocols.

Part 1: Retrosynthetic Analysis and Precursor Strategy

A logical retrosynthetic analysis of the target molecule identifies the ester bond as the primary disconnection point. This bond can be formed through the coupling of two key precursors: an activated 4-propylbenzoic acid derivative and 4-cyano-3-fluorophenol.

Caption: Activation of the carboxylic acid to its acyl chloride.

Step 2: Esterification

The resulting 4-propylbenzoyl chloride is then reacted with 4-cyano-3-fluorophenol in the presence of a non-nucleophilic base, such as pyridine or triethylamine. The base serves to neutralize the HCl byproduct and deprotonate the phenol, increasing its nucleophilicity.

Causality and Experimental Choices:

-

Why Thionyl Chloride? It is an inexpensive and effective chlorinating agent. The byproducts, SO₂ and HCl, are gaseous, which simplifies purification.

-

Why Pyridine/Triethylamine? These bases are strong enough to deprotonate the phenol but are not nucleophilic enough to compete in reacting with the acyl chloride. Pyridine can also act as a nucleophilic catalyst.

-

Temperature Control: The reaction of the phenol with the acyl chloride is often exothermic. Initial cooling is recommended to maintain control, followed by warming to ensure the reaction goes to completion.

Method B: Steglich Esterification

The Steglich esterification is a powerful, one-pot method that couples a carboxylic acid and an alcohol directly under mild, neutral conditions. [2][3]It utilizes a carbodiimide, typically dicyclohexylcarbodiimide (DCC), as a dehydrating agent and 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst. [4][5] Mechanism of Action: The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid and DCC. [4]DMAP, being a superior nucleophile to the alcohol, intercepts this intermediate to form a reactive acylpyridinium salt. This "active ester" is then readily attacked by the 4-cyano-3-fluorophenol to form the desired product. The DCC is consumed, forming the insoluble dicyclohexylurea (DCU) byproduct, which can be removed by filtration. [2]

Caption: Simplified mechanism of the Steglich Esterification.

Causality and Experimental Choices:

-

Why DCC/DMAP? This combination allows the reaction to proceed at room temperature, which is ideal for substrates that may be sensitive to heat or acidic/basic conditions. [2][4]* Why an Aprotic Solvent? Solvents like Dichloromethane (DCM) or Acetonitrile are used because they do not interfere with the reaction intermediates. Acetonitrile offers a "greener" alternative to chlorinated solvents. [5][6]* Workup Advantage: The primary byproduct, DCU, is a solid that can be easily filtered off, simplifying the initial purification steps.

Method Comparison

| Feature | Acyl Chloride Method | Steglich Esterification |

| Steps | Two (Activation + Coupling) | One-pot |

| Conditions | Can be harsh (HCl byproduct) | Very mild (room temperature, neutral) [2] |

| Reagents | SOCl₂, Pyridine/TEA | DCC, DMAP [4] |

| Byproducts | HCl, SO₂ (gaseous) | Dicyclohexylurea (DCU) (solid) [2] |

| Workup | Aqueous wash to remove base | Filtration to remove DCU |

| Best For | Large scale, robust substrates | Acid/base sensitive or sterically hindered substrates [4] |

Part 3: Experimental Protocols and Workflow

The following protocols are presented as self-validating systems, with clear steps for execution, purification, and characterization.

General Experimental Workflow

Caption: Overall experimental workflow for synthesis and purification.

Protocol for Method A: Acyl Chloride Pathway

Reagents & Quantities (Illustrative)

| Reagent | M.W. | Amount | Moles (equiv.) |

| 4-Propylbenzoic Acid | 164.20 | 1.64 g | 10.0 mmol (1.0) |

| Thionyl Chloride (SOCl₂) | 118.97 | 1.1 mL | 15.0 mmol (1.5) |

| 4-Cyano-3-fluorophenol | 137.11 | 1.37 g | 10.0 mmol (1.0) |

| Pyridine | 79.10 | 1.2 mL | 15.0 mmol (1.5) |

| Dichloromethane (DCM) | - | ~50 mL | - |

Procedure:

-

Acyl Chloride Formation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-propylbenzoic acid (1.0 eq) and dry DCM. Add a catalytic drop of DMF. Cool the mixture in an ice bath (0 °C). Add thionyl chloride (1.5 eq) dropwise via syringe. After addition, remove the ice bath and allow the mixture to stir at room temperature for 2 hours, or until gas evolution ceases.

-

Solvent Removal: Remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. The crude 4-propylbenzoyl chloride is typically used directly in the next step.

-

Esterification: Dissolve the crude acyl chloride in fresh, dry DCM. In a separate flask, dissolve 4-cyano-3-fluorophenol (1.0 eq) and pyridine (1.5 eq) in dry DCM. Cool this phenol solution to 0 °C.

-

Reaction: Slowly add the acyl chloride solution to the cooled phenol/pyridine solution dropwise. A precipitate (pyridinium hydrochloride) will form.

-

Completion: After the addition is complete, remove the ice bath and stir the reaction at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Dilute the reaction mixture with DCM. Wash sequentially with 1M HCl (to remove excess pyridine), saturated NaHCO₃ solution (to remove unreacted acid), and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Purification: Filter the drying agent and concentrate the solvent in vacuo. Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure ester.

Protocol for Method B: Steglich Esterification

Reagents & Quantities (Illustrative)

| Reagent | M.W. | Amount | Moles (equiv.) |

| 4-Propylbenzoic Acid | 164.20 | 1.64 g | 10.0 mmol (1.0) |

| 4-Cyano-3-fluorophenol | 137.11 | 1.37 g | 10.0 mmol (1.0) |

| DCC | 206.33 | 2.27 g | 11.0 mmol (1.1) |

| DMAP | 122.17 | 122 mg | 1.0 mmol (0.1) |

| Acetonitrile | - | ~40 mL | - |

Procedure:

-

Setup: To a round-bottom flask, add 4-propylbenzoic acid (1.0 eq), 4-cyano-3-fluorophenol (1.0 eq), DMAP (0.1 eq), and a magnetic stir bar.

-

Dissolution: Add dry acetonitrile (or DCM) to dissolve the reagents. [6]3. Initiation: Cool the solution to 0 °C in an ice bath. Add DCC (1.1 eq) in one portion. A white precipitate (DCU) should begin to form within minutes.

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature overnight. Monitor progress by TLC.

-

Workup: Upon completion, cool the reaction mixture and filter off the solid DCU byproduct. Wash the filter cake with a small amount of cold solvent.

-

Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography as described in Method A.

Part 4: Characterization and Conclusion

The final product, this compound, should be a white to off-white solid. [7]

-

Expected Properties:

-

Molecular Formula: C₁₇H₁₄FNO₂ [8] * Molecular Weight: 283.30 g/mol [7][8] * Melting Point: Approximately 71-73 °C [7][9]* Characterization:

-

¹H and ¹³C NMR: The structure should be confirmed by NMR spectroscopy. The spectra will show characteristic aromatic signals, signals for the propyl chain, and the ester carbonyl carbon.

-

FT-IR: The spectrum should show strong absorbances corresponding to the C≡N stretch (around 2230 cm⁻¹), the C=O stretch of the ester (around 1735 cm⁻¹), and C-O and C-F stretches.

-

Mass Spectrometry: To confirm the molecular weight.

-

References

-

How would you synthesize the 4-propylbenzoic acid starting from benzene? Homework.Study.com. Available from: [Link]

-

Synthesis of Step B1: The production of 4-n-propylbenzoic acid. PrepChem.com. Available from: [Link]

-

Steglich esterification. Wikipedia. Available from: [Link]

-

Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

-

Steglich Esterification. Organic Chemistry Portal. Available from: [Link]

-

Steglich Esterification. SynArchive. Available from: [Link]

-

Mechanism of the Mitsunobu Esterification Reaction. 2. The Involvement of (Acy1oxy)alkoxyphosphoranes. ACS Publications. Available from: [Link]

-

Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile. JoVE. Available from: [Link]

-

Synthesis of Esters Via Steglich Esterification in Acetonitrile. YouTube. Available from: [Link]

-

This compound. PubChem. Available from: [Link]

- Preparation of 3-cyano-4-fluoro-phenol. Google Patents. KR930006190B1.

-

Preparation of 4-fluorophenols. European Patent Office. EP 0188848 A1. Available from: [Link]

-

Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. Request PDF - ResearchGate. Available from: [Link]

-

Mitsunobu Reaction. Organic-Chemistry.org. Available from: [Link]

-

A general procedure for mitsunobu inversion of sterically hindered alcohols. Organic Syntheses. Available from: [Link]

-

Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH. Available from: [Link]

-

Precursors and products from the Sandmeyer reaction. ResearchGate. Available from: [Link]

-

Sandmeyer Reaction. Organic Chemistry Portal. Available from: [Link]

-

Synthesis of p-isopropylbenzoyl chloride. PrepChem.com. Available from: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Steglich esterification - Wikipedia [en.wikipedia.org]

- 3. synarchive.com [synarchive.com]

- 4. Steglich Esterification [organic-chemistry.org]

- 5. Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile [jove.com]

- 6. m.youtube.com [m.youtube.com]

- 7. labproinc.com [labproinc.com]

- 8. This compound | C17H14FNO2 | CID 590093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | 86776-51-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

The Fluorine Advantage: A Deep Dive into the Physicochemical Properties of 4-Cyano-3-fluorophenyl 4-propylbenzoate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

In the intricate world of liquid crystal design, the strategic incorporation of fluorine atoms can dramatically alter molecular interactions and macroscopic properties, paving the way for advanced materials with tailored functionalities. This guide provides a comprehensive technical analysis of the pivotal role of the fluorine atom in shaping the physicochemical characteristics of the liquid crystal mesogen, 4-Cyano-3-fluorophenyl 4-propylbenzoate. We will dissect the subtle yet profound influence of this highly electronegative element on the electronic landscape, intermolecular forces, and ultimately, the mesophase behavior and dielectric properties of this versatile compound. This document is intended to serve as a valuable resource for researchers and professionals engaged in the development of novel liquid crystal materials and their application in advanced technologies.

Molecular Architecture and the Strategic Placement of Fluorine

The molecular structure of this compound is a carefully orchestrated arrangement of a rigid core and a flexible alkyl chain, a hallmark of calamitic (rod-like) liquid crystals. The core consists of a propylbenzoate group linked to a 4-cyano-3-fluorophenyl moiety. The lateral substitution of a fluorine atom at the 3-position of the cyanophenyl ring is a deliberate design choice aimed at modulating the molecule's properties.

Caption: Molecular structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₄FNO₂ | [1] |

| Molecular Weight | 283.30 g/mol | [1] |

| CAS Number | 86776-51-4 | [2] |

| Appearance | White to almost white powder/crystal | [2] |

| Melting Point | 71 °C | [2] |

The Electronic Influence of the Fluorine Atom

The introduction of a fluorine atom onto the phenyl ring profoundly alters the electronic distribution within the molecule due to fluorine's high electronegativity. This manifests in two primary ways:

-

Inductive Effect (-I): Fluorine, being the most electronegative element, strongly withdraws electron density from the aromatic ring through the sigma bonds. This inductive effect reduces the electron density of the phenyl ring, influencing its reactivity and intermolecular interactions.

-

Mesomeric Effect (+M): While the inductive effect is dominant, the lone pairs on the fluorine atom can participate in resonance with the aromatic pi-system, donating electron density back to the ring. However, in the case of halogens, the inductive effect typically outweighs the mesomeric effect.

This electronic perturbation has a cascading effect on the molecule's properties:

-

Dipole Moment: The strong C-F bond dipole, combined with the dipole of the terminal cyano group, significantly enhances the overall molecular dipole moment. The lateral position of the fluorine atom introduces a transverse dipole component, which is crucial for influencing the dielectric anisotropy of the liquid crystal.

-

Intermolecular Interactions: The modified electronic landscape affects the van der Waals forces and dipole-dipole interactions between adjacent molecules. The presence of the fluorine atom can also introduce the possibility of weak C-H···F hydrogen bonding, further influencing the packing and stability of the mesophases.

Impact on Mesomorphic Behavior and Phase Transitions

Table 2: Thermodynamic Data for 4-cyano-3-fluorophenyl 4-butylbenzoate (as a proxy)

| Transition | Temperature (K) | Enthalpy (kJ·mol⁻¹) |

| Glass Transition (Tg) | 210 | - |

| Fusion (Crystal I) | 288.43 | 22.22 |

| Clearing (Nematic to Isotropic) | 279.4 | 0.526 |

Data extracted from the abstract of "Polymorphism and thermodynamic functions of liquid crystalline material 4-cyano-3-fluorophenyl 4-butylbenzoate" on ResearchGate.

The presence of the lateral fluorine atom tends to disrupt the crystalline packing of the molecules, often leading to a lower melting point compared to their non-fluorinated analogs. This disruption, however, can also stabilize the nematic phase over a broader temperature range. Studies on a series of 4-cyano-2-fluorophenyl and 4-cyano-3-fluorophenyl 4-substituted benzoates have shown that their nematic-isotropic liquid transition temperatures are often only marginally lower, and in some cases even higher, than the corresponding non-fluorinated esters. This suggests that the fluorine substitution does not significantly compromise the thermal stability of the nematic phase.

Dielectric Properties: The Key to Electro-Optical Applications

The dielectric anisotropy (Δε) is a critical parameter for liquid crystals used in display applications, as it governs their response to an applied electric field. It is defined as the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the long molecular axis.

The lateral fluorine atom in this compound plays a crucial role in tuning the dielectric anisotropy. The strong dipole moment of the C-F bond, oriented perpendicular to the long molecular axis, contributes significantly to ε⊥. In contrast, the terminal cyano group contributes to a large ε∥. The interplay between these opposing dipoles determines the overall sign and magnitude of Δε.

For many laterally fluorinated cyanophenyl compounds, the contribution from the fluorine atom can lead to a reduction in the positive dielectric anisotropy or even induce a negative dielectric anisotropy. A large positive Δε is desirable for twisted nematic (TN) displays, while a negative Δε is required for vertically aligned (VA) and in-plane switching (IPS) modes. The ability to fine-tune this property through fluorination is a powerful tool for materials scientists.

Viscosity: A Determinant of Switching Speed

The rotational viscosity of a liquid crystal is another critical parameter for display applications, as it directly influences the switching speed. Lower viscosity allows for faster reorientation of the liquid crystal molecules in response to an electric field, leading to improved display performance.

Generally, the introduction of a lateral fluorine substituent can have a varied effect on viscosity. While the increased molecular breadth might be expected to increase viscosity, the disruption of intermolecular associations can sometimes lead to a net decrease. The specific impact depends on the interplay of molecular shape and intermolecular forces.

Experimental Protocols for Characterization

To ensure the scientific integrity of the data presented and to provide a framework for further research, this section outlines the standard experimental protocols for characterizing the key properties of liquid crystals like this compound.

Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

Objective: To determine the phase transition temperatures (melting, clearing) and associated enthalpy changes, as well as the thermal stability of the compound.

Protocol:

-

A small, accurately weighed sample (typically 1-5 mg) is hermetically sealed in an aluminum pan.

-

An empty sealed pan is used as a reference.

-

The sample and reference pans are placed in the DSC furnace.

-

The furnace is heated and cooled at a controlled rate (e.g., 10 °C/min) over a specified temperature range.

-

The heat flow to the sample relative to the reference is recorded as a function of temperature.

-

Phase transitions are identified as endothermic (melting, clearing) or exothermic (crystallization) peaks in the DSC thermogram.

-

The peak onset temperature is taken as the transition temperature, and the peak area is used to calculate the enthalpy of the transition.

-

TGA is performed by heating the sample in a controlled atmosphere (e.g., nitrogen) and monitoring the mass loss as a function of temperature to determine the decomposition temperature.

Caption: Workflow for Differential Scanning Calorimetry (DSC) analysis.

Mesophase Identification: Polarized Optical Microscopy (POM)

Objective: To visually identify the liquid crystal phases and observe their textures.

Protocol:

-

A small amount of the sample is placed between a glass slide and a coverslip.

-

The sample is heated on a hot stage mounted on a polarizing microscope.

-

The sample is observed through crossed polarizers as it is heated and cooled.

-

Different liquid crystal phases will exhibit characteristic textures (e.g., Schlieren, marbled for nematic).

-

The temperatures at which these textures appear and disappear are recorded as the phase transition temperatures.

Dielectric Spectroscopy

Objective: To measure the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director and determine the dielectric anisotropy (Δε).

Protocol:

-

The liquid crystal sample is introduced into a liquid crystal cell consisting of two parallel glass plates with transparent electrodes (e.g., ITO coated).

-

The inner surfaces of the cell are treated with an alignment layer to induce a specific orientation of the liquid crystal molecules (homogeneous for measuring ε∥ and homeotropic for measuring ε⊥).

-

The capacitance of the filled cell is measured using an LCR meter over a range of frequencies and temperatures.

-

The dielectric permittivity is calculated from the measured capacitance and the cell geometry.

-

ε∥ is measured in a cell with homogeneous alignment, where the molecules are aligned parallel to the electrodes.

-

ε⊥ is measured in a cell with homeotropic alignment, where the molecules are aligned perpendicular to the electrodes.

-

The dielectric anisotropy is calculated as Δε = ε∥ - ε⊥.

Caption: Workflow for dielectric anisotropy measurement.

Conclusion

The lateral substitution of a fluorine atom in this compound is a powerful and nuanced strategy for tuning its physicochemical properties. The high electronegativity of fluorine introduces significant electronic perturbations, leading to a modified molecular dipole moment and altered intermolecular interactions. These changes, in turn, influence the mesomorphic behavior, often stabilizing the nematic phase and lowering the melting point. Critically, the lateral fluorine atom provides a mechanism to precisely control the dielectric anisotropy, a key parameter for the development of advanced liquid crystal displays. The synthetic accessibility and the predictable influence of fluorine make this class of compounds a fertile ground for the design of next-generation liquid crystal materials with tailored properties for a wide range of technological applications. This guide has provided a foundational understanding of these structure-property relationships, supported by experimental data and established characterization protocols, to aid researchers in their pursuit of novel and high-performance liquid crystal materials.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 590093, this compound. Retrieved from [Link].

Sources

An In-depth Technical Guide to the Mesogenic Behavior of 4-Cyano-3-fluorophenyl 4-propylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mesogenic behavior of 4-Cyano-3-fluorophenyl 4-propylbenzoate, a calamitic liquid crystal with significant potential in advanced materials and electro-optical applications. This document delves into the synthesis, purification, and detailed characterization of its liquid crystalline phases. We will explore the underlying molecular structure-property relationships that govern its phase transitions and discuss the critical experimental methodologies required for a thorough investigation of its properties. This guide is intended to serve as a valuable resource for researchers and professionals working in the fields of liquid crystal science, materials chemistry, and drug delivery systems.

Introduction: The Significance of Fluorinated Cyanophenyl Benzoates

Liquid crystals represent a unique state of matter that exhibits properties intermediate between those of a conventional liquid and a solid crystal. This compound belongs to a class of rod-like (calamitic) liquid crystals that are of particular interest due to their unique combination of a rigid core, flexible alkyl chain, and a strong dipole moment imparted by the cyano and fluoro substituents.

The presence of a lateral fluorine atom is a key molecular design feature. It influences several critical physical properties, including:

-

Dielectric Anisotropy: The strong electronegativity of the fluorine atom can significantly alter the molecular dipole moment, leading to a modified dielectric anisotropy compared to non-fluorinated analogs. This is a crucial parameter for the performance of liquid crystal displays (LCDs).

-

Birefringence: The electronic properties of the fluorine substituent also impact the material's birefringence (the difference in refractive indices for light polarized parallel and perpendicular to the liquid crystal director), which is essential for various optical applications.

-

Mesophase Stability: The steric and electronic effects of the fluorine atom can influence the packing of the molecules, thereby affecting the transition temperatures and the stability of the liquid crystalline phases.

Homologous series of 4-cyano-3-fluorophenyl 4-alkylbenzoates have been shown to exhibit rich and complex polymorphic behavior, including the formation of metastable nematic phases.[1] A thorough understanding of the mesogenic behavior of the propyl derivative is therefore crucial for its potential application and for fundamental studies of structure-property relationships in liquid crystals.

Synthesis and Purification

The synthesis of this compound is typically achieved through an esterification reaction between 4-propylbenzoyl chloride and 4-cyano-3-fluorophenol. A general synthetic pathway is outlined below.

Synthesis Workflow

Caption: General synthesis and purification workflow for this compound.

Detailed Experimental Protocol

-

Preparation of 4-Propylbenzoyl Chloride:

-

To a solution of 4-propylbenzoic acid in a suitable solvent (e.g., toluene), add an excess of thionyl chloride.

-

Reflux the mixture for several hours until the evolution of HCl gas ceases.

-

Remove the excess thionyl chloride and solvent under reduced pressure to obtain crude 4-propylbenzoyl chloride. This is often used in the next step without further purification.

-

-

Esterification:

-

Dissolve 4-cyano-3-fluorophenol in a dry, aprotic solvent such as dichloromethane or tetrahydrofuran containing a base (e.g., pyridine or triethylamine) to act as an acid scavenger.

-

Cool the solution in an ice bath and slowly add a solution of 4-propylbenzoyl chloride in the same solvent.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude product.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the final product as a white crystalline solid.

-

Characterization of Mesogenic Behavior

A multi-technique approach is essential for the comprehensive characterization of the mesogenic properties of this compound.

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique for determining the transition temperatures and associated enthalpy changes of a liquid crystalline material.

Experimental Protocol:

-

Accurately weigh 2-5 mg of the purified sample into an aluminum DSC pan.

-

Seal the pan and place it in the DSC furnace alongside an empty reference pan.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected clearing point (e.g., 100 °C) to erase any previous thermal history.

-

Cool the sample at the same rate to a low temperature (e.g., 0 °C).

-

Perform a second heating scan at the same rate. The data from the second heating scan is typically used to report the transition temperatures.

Expected Results:

Based on available data for the propyl and homologous compounds, the following phase transitions are anticipated:

| Transition | Abbreviation | Typical Temperature (°C) | Enthalpy Change (ΔH) |

| Crystal to Nematic | TCN | ~70-71 | Endothermic |

| Nematic to Isotropic | TNI | To be determined | Endothermic |

Note: Some commercial sources report a melting point of around 71 °C.[2] The nematic to isotropic transition temperature requires precise experimental determination.

Polarized Optical Microscopy (POM)

POM is a crucial technique for the visual identification of liquid crystalline phases based on their unique optical textures.

Experimental Protocol:

-

Place a small amount of the sample on a clean glass microscope slide and cover it with a coverslip.

-

Heat the sample on a hot stage to its isotropic liquid phase.

-

Cool the sample slowly into the liquid crystalline phase.

-

Observe the sample through a polarizing microscope. The nematic phase is typically characterized by a threaded or schlieren texture.

-

Record images of the observed textures at different temperatures.

X-ray Diffraction (XRD)

XRD is employed to confirm the nature of the liquid crystalline phase and to determine structural information such as the average intermolecular distance.

Experimental Protocol:

-

Load the sample into a capillary tube and place it in a temperature-controlled sample holder in the XRD instrument.

-

Heat the sample to the desired temperature within the nematic phase.

-

Acquire the diffraction pattern.

-

For a nematic phase, a diffuse halo at a wide angle is expected, corresponding to the short-range positional order of the molecules.

Molecular Structure and Mesogenic Properties

The mesogenic behavior of this compound is a direct consequence of its molecular structure.

Caption: Key molecular features of this compound influencing its liquid crystalline behavior.

The combination of the rigid core and the flexible tail is a classic design for calamitic liquid crystals. The rigid core provides the necessary shape anisotropy for the formation of the orientationally ordered nematic phase, while the flexible propyl tail lowers the melting point and influences the clearing temperature. The terminal cyano group and the lateral fluorine atom introduce strong dipole moments, which are expected to lead to a high dielectric anisotropy, making this material a candidate for applications in electro-optical devices.

Conclusion and Future Outlook

This compound is a promising liquid crystalline material with a molecular architecture designed for specific electro-optical properties. While its fundamental phase behavior has been outlined, this guide highlights the necessity for detailed experimental investigations to fully elucidate its properties. Further research into its dielectric and viscoelastic properties, as well as its behavior in mixtures with other liquid crystals, will be crucial for unlocking its full potential in advanced applications. The study of this and related compounds continues to be a vibrant area of research, contributing to the development of next-generation display technologies, smart windows, and other innovative materials.

References

- Massalska-Arodź, M., Rozwadowski, T., et al. (2012). Polymorphism and thermodynamic functions of liquid crystalline material 4-cyano-3-fluorophenyl 4-butylbenzoate. Journal of Chemical Thermodynamics, 54, 204-211. (Please note: This is a representative reference for the homologous series, a direct clickable link to the full text may require a subscription.)

Sources

A Technical Guide to the Application of 4-Cyano-3-fluorophenyl 4-propylbenzoate in Advanced Liquid Crystal Formulations

Executive Summary

4-Cyano-3-fluorophenyl 4-propylbenzoate is a pivotal liquid crystal (LC) material whose unique molecular architecture provides a sought-after combination of physical properties. The strategic placement of a cyano (-CN) group and a lateral fluorine (-F) atom imparts a high positive dielectric anisotropy (Δε), a broad nematic temperature range, and a suppressed tendency toward smectic ordering. These characteristics make it an indispensable component in formulating advanced liquid crystal mixtures for high-performance displays and photonic devices. This guide elucidates the core properties of this compound, its synergistic role in LC mixtures, and the established methodologies for its synthesis and characterization, providing a comprehensive resource for researchers and formulation scientists.

Introduction: The Strategic Role of Fluorination in Mesogen Design

The performance of liquid crystal devices is fundamentally dictated by the physical properties of the mesogenic compounds used. The engineering of these molecules focuses on optimizing parameters such as dielectric anisotropy (Δε), birefringence (Δn), viscosity (γ₁), and the operational temperature range. The introduction of fluorine atoms into the mesogenic core has become a cornerstone of modern LC design.[1]

Unlike many substituents, a lateral fluorine atom offers a unique balance of effects:

-

Increased Dipole Moment: It enhances the molecular dipole moment perpendicular to the long axis, contributing significantly to a large, positive dielectric anisotropy. This is crucial for low-voltage switching in display applications.

-

Melting Point Depression: The presence of the lateral fluorine atom disrupts the efficient packing of molecules in the crystalline state, leading to a lower melting point and a wider nematic phase range.[1][2]

-

Smectic Phase Suppression: It can effectively hinder the formation of more ordered smectic phases, preserving the desired nematic phase over a broader temperature range.[1]

The compound this compound (IUPAC: (4-cyano-3-fluorophenyl) 4-propylbenzoate) exemplifies this design strategy. The combination of the highly polar cyano group, which promotes strong parallel alignment and positive Δε, with a strategically placed fluorine atom makes it a high-performance additive for sophisticated LC mixtures.[3]

Molecular Structure and Core Physicochemical Properties

The efficacy of this compound stems directly from its molecular structure and the resulting physical characteristics.

Molecular Structure

The molecule consists of a rigid core composed of two phenyl rings linked by an ester group, with a flexible propyl tail and terminal cyano and fluoro substituents.

Figure 1: Molecular structure of this compound.

Phase Behavior and Thermodynamics

This compound is a monotropic liquid crystal, meaning the liquid crystalline phase is only observed upon cooling from the isotropic liquid state.[4] It is also a known glass former, readily supercooling to form a glassy nematic state at low temperatures.[4][5] This property is advantageous in mixtures, as it helps prevent crystallization at low operational temperatures.

| Property | Value | Reference |

| Melting Point (Crystal I, Tfus) | 288.43 K (15.28 °C) | [5] |

| Clearing Temperature (Nematic-Isotropic, Tc) | 279.4 K (6.25 °C) | [5] |

| Glass Transition Temperature (Tg) | ~210 K (-63.15 °C) | [5] |

| Enthalpy of Fusion (Crystal I) | 22.22 kJ·mol⁻¹ | [5] |

| Enthalpy of Clearing (N-I) | 526 J·mol⁻¹ | [5] |

Table 1: Thermodynamic properties of this compound.

Dielectric Properties

The defining dielectric feature of this compound is its large, positive dielectric anisotropy (Δε = ε∥ - ε⊥). This arises from the large dipole moment contributed by the cyano group, which is aligned with the long molecular axis, and the fluoro group, which adds to the overall polarity.[3][6] A high Δε is essential for enabling low-voltage switching in nematic LC devices. The impact of the fluorine atom is significant; when compared to its non-fluorinated analog, the dielectric anisotropy is substantially increased.

| Compound | Extrapolated Dielectric Anisotropy (Δε) | Reference |

| 3-Fluoro-4-cyanophenyl 4′-n-propylbenzoate | 35.9 | [5] |

| 4-Cyanophenyl 4′-n-propylbenzoate | 29.6 | [5] |

Table 2: Comparison of dielectric anisotropy with and without fluorine substitution.

Dielectric relaxation spectroscopy studies have identified a primary α-relaxation process, associated with the reorientation of molecules around their short axes, and a secondary β-relaxation linked to intramolecular motions.[4][7]

Optical Properties

Molecules with long, conjugated π-electron systems, such as those containing multiple aromatic rings, typically exhibit high optical birefringence (Δn = ne - no).[8][9] this compound contributes to a high Δn in mixtures. High birefringence is critical for applications requiring fast response times, as it allows for the use of thinner liquid crystal cells (d), which quadratically reduces the switching time (τ₁ ∝ d²).[8]

Role and Impact in Liquid Crystal Mixtures

While single liquid crystal compounds rarely meet all the stringent requirements for device applications, this compound serves as a critical component in eutectic mixtures to achieve a targeted performance profile.[3]

Figure 2: Logical workflow illustrating the impact of this compound as an additive in LC mixtures.

Its primary functions in a formulation are:

-

To Increase Dielectric Anisotropy: Its high positive Δε significantly boosts the overall Δε of the host mixture, which directly lowers the threshold voltage (Vth) required to switch the liquid crystal director. This is vital for energy-efficient displays.

-

To Broaden the Nematic Temperature Range: By depressing the melting point of the mixture and suppressing smectic phases, it ensures the material remains in the desired nematic state over a wide range of operating and storage temperatures, a critical reliability factor for devices used in automotive or outdoor environments.[3]

-

To Achieve High Birefringence: It is mixed with other high-Δn compounds to formulate materials suitable for fast-switching displays, phase modulators, and other photonic applications where rapid light modulation is required.[8]

Synthesis and Characterization Methodologies

The validation of this compound's properties relies on standardized synthesis and analytical protocols.

Representative Synthesis Protocol

The synthesis of this compound is typically achieved via a standard esterification reaction, most commonly by reacting 4-propylbenzoyl chloride with 4-cyano-3-fluorophenol in the presence of a base like pyridine to neutralize the HCl byproduct.

Figure 3: A representative synthesis workflow for this compound.

Step-by-Step Methodology:

-

Acid Chloride Formation: 4-Propylbenzoic acid is refluxed with an excess of thionyl chloride (SOCl₂) until the evolution of gas ceases. The excess SOCl₂ is removed under reduced pressure to yield crude 4-propylbenzoyl chloride.

-

Esterification: The 4-propylbenzoyl chloride is dissolved in a dry, inert solvent (e.g., dichloromethane). To this solution, an equimolar amount of 4-cyano-3-fluorophenol and a slight excess of pyridine are added.

-

Reaction: The mixture is stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Workup and Purification: The reaction mixture is washed sequentially with dilute HCl, water, and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) to yield the final product.

Experimental Protocol: Thermal Analysis

The phase transition temperatures and enthalpies are determined using Differential Scanning Calorimetry (DSC) and confirmed by Polarized Optical Microscopy (POM).

Protocol:

-

A small sample (2-5 mg) is hermetically sealed in an aluminum DSC pan.

-

The sample is subjected to a heat-cool-heat cycle at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

The first heating scan reveals the melting behavior of the initial crystalline form.

-

The cooling scan reveals monotropic transitions, such as the isotropic-to-nematic transition (Tc), and potential glass transitions (Tg).

-

The second heating scan confirms the glass transition and any transitions from metastable phases.

-

For POM, the sample is placed on a temperature-controlled hot stage. The characteristic optical textures of the nematic (e.g., schlieren) and isotropic phases are observed under crossed polarizers to confirm the transitions identified by DSC.

Experimental Protocol: Dielectric Spectroscopy

Dielectric properties are measured using a broadband dielectric spectrometer.

Protocol:

-

The liquid crystal sample is introduced into a parallel-plate capacitor cell with a known geometry (area and spacing).

-

For measuring ε∥ and ε⊥ in the nematic phase, the sample is aligned. Homogeneous alignment (for ε⊥) is achieved using rubbed polyimide layers, while homeotropic alignment (for ε∥) can be achieved with appropriate surface coatings or by applying a strong magnetic field.

-

The complex permittivity (ε*) is measured as a function of frequency (typically from Hz to GHz) at various controlled temperatures.

-

The static values of ε∥ and ε⊥ are taken from the low-frequency plateau of the dielectric spectra, and the dielectric anisotropy is calculated as Δε = ε∥ - ε⊥.

Conclusion and Future Prospects

This compound is a testament to the power of molecular engineering in the field of liquid crystals. Its unique combination of high dielectric anisotropy, a low melting point, and a stable nematic phase makes it an invaluable component for creating LC mixtures that meet the demands of modern, low-power, high-speed display technologies.

Future research will likely focus on incorporating similar fluorinated cyano-ester structures into more complex molecular architectures, such as bent-core or dimeric liquid crystals, to explore novel electro-optical effects. Furthermore, its high polarity and birefringence make it a candidate for non-display applications, including tunable filters, spatial light modulators, and metamaterials for the terahertz and infrared regions.[8] The principles demonstrated by this compound will continue to guide the rational design of next-generation soft matter materials.

References

-

Dąbrowski, R., Kula, P., & Herman, J. (2011). High Birefringence Liquid Crystals. Crystals, 1(1), 37-73. [Link]

-

Thingujam, K. D., et al. (2018). Nematic liquid crystals exhibiting high birefringence. Results in Physics, 10, 83-90. [Link]

-

Yin, K., et al. (2023). High birefringence liquid crystals with a wide temperature range and low melting point for augmented reality displays. Journal of Materials Chemistry C, 11(14), 4813-4820. [Link]

-

Massalska-Arodź, M., et al. (2006). Molecular Dynamics of 4-Cyano-3-Fluorophenyl 4-Butylbenzoate as Studied by Dielectric Relaxation Spectroscopy. Acta Physica Polonica A, 110(5), 531-540. [Link]

-

Morito, M., et al. (2012). Polymorphism and thermodynamic functions of liquid crystalline material 4-cyano-3-fluorophenyl 4-butylbenzoate. The Journal of Chemical Thermodynamics, 54, 22-28. [Link]

-

Yin, K., et al. (2023). Synthesis and performance evaluation of fluorinated biphenyl diluters for high birefringence liquid crystals. Liquid Crystals, 50(13-14), 1957-1966. [Link]

-

Dąbrowski, R. (2011). High Birefringence Liquid Crystals. ResearchGate. [Link]

-

Rozwadowski, T., et al. (2007). Dielectric spectroscopy studies of 4-cyano 3-fluorophenyl 4-butylbenzoate. Acta Physica Polonica A, 112(s-1), S-11. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 590093, this compound. [Link]

-

Urban, S., et al. (2010). Isothermal high-pressure studies of 4-cyano-3-fluorophenyl 4-butylbenzoate dynamics near room temperature. Liquid Crystals, 37(1), 11-17. [Link]

-

Juszyńska-Gałązka, E., et al. (2015). Dielectric Spectroscopy Studies of 4-Cyano-3- uorophenyl 4-Butylbenzoate Liquid Crystal at High Pressure. Acta Physica Polonica A, 128(1), 164-167. [Link]

Sources

- 1. High birefringence liquid crystals with a wide temperature range and low melting point for augmented reality displays - Materials Advances (RSC Publishing) DOI:10.1039/D3MA00042G [pubs.rsc.org]

- 2. tandfonline.com [tandfonline.com]

- 3. dakenchem.com [dakenchem.com]

- 4. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 5. researchgate.net [researchgate.net]

- 6. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 7. Isothermal high-pressure studies of 4-cyano-3-fluorophenyl 4-butylbenzoate dynamics near room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to Commercial Sourcing and Quality Validation of 4-Cyano-3-fluorophenyl 4-propylbenzoate

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Catalog Number

4-Cyano-3-fluorophenyl 4-propylbenzoate (CAS No. 86776-51-4) is a specialized aromatic ester with significant utility across multiple high-technology sectors. Its molecular architecture, featuring a rigid core, a polar cyano group, a flexible propyl tail, and a fluorine substituent, imparts unique properties that make it a valuable component in materials science and a strategic building block in medicinal chemistry.[1][2] For researchers in drug discovery, it serves as a key intermediate in the synthesis of complex pharmaceuticals, including potential anti-inflammatory and anti-cancer agents.[1] In materials science, its characteristics are leveraged in the formulation of advanced liquid crystal mixtures for high-performance displays.[2][3][4]